1-ヘキシル-3-(1-ナフトイル)ピロール

概要

説明

科学的研究の応用

JWH 031 is used extensively in scientific research, particularly in the fields of:

準備方法

合成経路と反応条件: JWH 031の合成は、1-ナフトイルクロリドと1-ヘキシル-1H-ピロールを塩基性条件下で反応させることから始まります。 この反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で行われ、反応中に生成される塩酸を中和するためにトリエチルアミンまたはピリジンなどの塩基が使用されます .

工業生産方法: JWH 031の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの溶媒と試薬が使用され、反応条件を厳密に管理することで、高収率と高純度が確保されます。 最終生成物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: JWH 031は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、ヘキシル側鎖で起こり、ヒドロキシル化またはカルボキシル化された誘導体が生成されます。

還元: JWH 031中のカルボニル基は、アルコール誘導体に変換されるまで還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性または塩基性条件下で使用します。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。

主な生成物:

酸化: ヒドロキシル化またはカルボキシル化されたJWH 031。

還元: JWH 031のアルコール誘導体。

科学研究への応用

JWH 031は、特に次の分野で科学研究に広く用いられています。

作用機序

JWH 031は、中央カンナビノイド受容体1(CB1)に結合することで効果を発揮します。 結合親和性は低いものの、マウスの自発活動を抑制し、鎮痛作用を増加させる効果があります . JWH 031がCB1受容体に結合すると、さまざまなシグナル伝達経路が調節され、観察された効果をもたらします .

類似化合物の比較

類似化合物:

JWH 018: CB1受容体に対する結合親和性が高い別の合成カンナビノイド。

JWH 250: 研究において同様の用途を持つフェニルアセチルインドール。

AM-2233: 比較可能な効果を持つベンゾイルインドール

ユニークさ: JWH 031は、ピロールベースの構造とCB1受容体に対する比較的低い結合親和性を持つため、JWH 018やJWH 250などの他の合成カンナビノイドとは区別されます .

類似化合物との比較

JWH 018: Another synthetic cannabinoid with higher binding affinity for CB1 receptors.

JWH 250: A phenylacetylindole with similar applications in research.

Uniqueness: JWH 031 is unique due to its pyrrole-based structure and relatively low binding affinity for CB1 receptors, which distinguishes it from other synthetic cannabinoids like JWH 018 and JWH 250 .

生物活性

1-Hexyl-3-(1-naphthoyl)pyrrole (often abbreviated as JWH-018) is a synthetic cannabinoid that has gained attention for its interaction with the endocannabinoid system. This compound is structurally related to natural cannabinoids and has been studied for its potential therapeutic applications as well as its psychoactive effects.

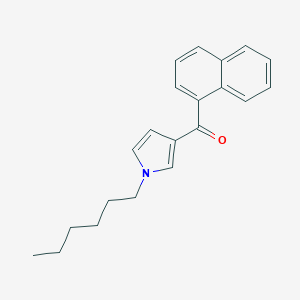

Chemical Structure

1-Hexyl-3-(1-naphthoyl)pyrrole is characterized by the following structural features:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Naphthoyl Group : A naphthalene-derived carbonyl group attached to the pyrrole.

- Hexyl Chain : An alkyl chain that enhances lipophilicity and receptor binding.

The biological activity of 1-Hexyl-3-(1-naphthoyl)pyrrole primarily involves its action on cannabinoid receptors, specifically CB1 and CB2 receptors. The compound exhibits high affinity for these receptors, leading to various physiological effects.

Receptor Binding Affinity

Studies have shown that JWH-018 binds to the CB1 receptor with a Ki value in the low nanomolar range, indicating strong binding affinity. This interaction is crucial for its psychoactive effects, mimicking those of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Biological Activities

1-Hexyl-3-(1-naphthoyl)pyrrole has been investigated for several biological activities:

1. Psychoactive Effects

The compound produces effects similar to THC, including:

- Euphoria

- Altered perception

- Increased appetite

These effects are primarily mediated through CB1 receptor activation in the central nervous system.

2. Antinociceptive Properties

Research indicates that JWH-018 may exhibit antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses in various assays, suggesting potential applications in pain management.

3. Anti-inflammatory Effects

Preliminary studies suggest that JWH-018 may possess anti-inflammatory properties, potentially through modulation of cytokine release and immune response pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Psychoactivity | Mimics THC effects; induces euphoria | |

| Antinociception | Reduces pain responses in animal models | |

| Anti-inflammatory | Modulates immune response |

Case Study: Antinociceptive Effects

In a study evaluating the antinociceptive effects of synthetic cannabinoids, 1-Hexyl-3-(1-naphthoyl)pyrrole was administered to mice subjected to formalin-induced pain. The results demonstrated a significant reduction in pain scores compared to control groups, indicating its potential use as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activity of 1-Hexyl-3-(1-naphthoyl)pyrrole can be influenced by modifications to its structure. Research into SAR has revealed that:

- The length and branching of the alkyl chain significantly affect receptor binding affinity.

- Substituents on the naphthoyl group can enhance or diminish psychoactive effects.

特性

IUPAC Name |

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWPXDHMBKIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433914 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-74-9 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。